molecular formula C43H70O8 B1263356 Mycolactone E

Mycolactone E

Cat. No. B1263356
M. Wt: 715 g/mol
InChI Key: VOCMPGXMAVRLMS-NWIZFJBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycolactone E is a natural product found in Mycobacterium liflandii and Mycobacterium marinum with data available.

Scientific Research Applications

1. Role in Buruli Ulcer Formation

Mycolactone, including Mycolactone E, plays a critical role in the formation of Buruli ulcers. It operates by hijacking the Wiskott-Aldrich syndrome protein (WASP) family, leading to uncontrolled activation of ARP2/3-mediated assembly of actin in the cytoplasm. This results in defective cell adhesion and directional migration, contributing to the pathogenesis of Buruli ulcer (Guenin-Macé et al., 2013).

2. Impact on Protein Biogenesis

Mycolactone E exerts its effects by blocking the biogenesis of secretory and integral transmembrane proteins through the inhibition of the Sec61 translocon. This impacts a variety of cellular processes, including cell division, cell death, and inflammation, thus influencing local and systemic cellular function in diseases like Buruli ulcer (Morel et al., 2018).

3. Immunomodulatory Properties

Mycolactone E has notable immunomodulatory properties, particularly on dendritic cells (DCs). It inhibits the phenotypic and functional maturation of DCs, impacting their ability to activate allogeneic T cell priming and produce inflammatory molecules. This suppression plays a part in the lack of inflammatory infiltrates in infected tissues, highlighting its potential as an immunosuppressive agent (Coutanceau et al., 2007).

4. Suppression of T Cell Responsiveness

Mycolactone E suppresses T cell responsiveness by altering both early signaling and posttranslational events. This includes the blockade of cytokine production and impairment of T cell responsiveness to stimulation, providing insights into the defective cellular responses in Buruli ulcer patients (Boulkroun et al., 2009).

5. Effect on Lipid Membranes

The toxin interacts with lipid membranes and modifies lipid segregation, affecting the formation of ordered microdomains. This can potentially impact cell functions and signaling pathways, providing insight into the pleiotropic effects of mycolactone (Nitenberg et al., 2018).

6. Analgesic and Anti-inflammatory Effects

Mycolactone E has been observed to display anti-inflammatory effects on the nervous system. It suppresses the inflammatory responses of sensory neurons, Schwann cells, and microglia without affecting cell viability. These properties may contribute to the analgesic effects observed in Buruli ulcer (Isaac et al., 2017).

properties

Product Name

Mycolactone E

Molecular Formula

C43H70O8

Molecular Weight

715 g/mol

IUPAC Name

[(6S,7S,9E,12R)-12-[(E,2S,6R,7R,9R)-7,9-dihydroxy-4,6-dimethyldec-4-en-2-yl]-7,9-dimethyl-2-oxo-1-oxacyclododec-9-en-6-yl] (2E,4E,6E,8E,11R,13S)-11,13-dihydroxy-4,6,8-trimethylpentadeca-2,4,6,8-tetraenoate

InChI

InChI=1S/C43H70O8/c1-11-37(45)27-38(46)18-15-28(2)21-31(5)22-29(3)17-20-43(49)50-40-13-12-14-42(48)51-41(19-16-30(4)23-34(40)8)35(9)25-32(6)24-33(7)39(47)26-36(10)44/h15-17,20-22,24,33-41,44-47H,11-14,18-19,23,25-27H2,1-10H3/b20-17+,28-15+,29-22+,30-16+,31-21+,32-24+/t33-,34+,35+,36-,37+,38-,39-,40+,41-/m1/s1

InChI Key

VOCMPGXMAVRLMS-NWIZFJBDSA-N

Isomeric SMILES

CC[C@@H](C[C@@H](C/C=C(\C)/C=C(\C)/C=C(\C)/C=C/C(=O)O[C@H]1CCCC(=O)O[C@H](C/C=C(/C[C@@H]1C)\C)[C@@H](C)C/C(=C/[C@@H](C)[C@@H](C[C@@H](C)O)O)/C)O)O

Canonical SMILES

CCC(CC(CC=C(C)C=C(C)C=C(C)C=CC(=O)OC1CCCC(=O)OC(CC=C(CC1C)C)C(C)CC(=CC(C)C(CC(C)O)O)C)O)O

synonyms

mycolactone E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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